molecular formula C22H24N2O4 B13538041 2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid

2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid

Cat. No.: B13538041
M. Wt: 380.4 g/mol
InChI Key: HUVMLXYFRAJCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized products .

Scientific Research Applications

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid

InChI

InChI=1S/C22H24N2O4/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,25,26)

InChI Key

HUVMLXYFRAJCRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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